molecular formula C14H14O3 B13813773 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one CAS No. 56881-08-4

7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

Cat. No.: B13813773
CAS No.: 56881-08-4
M. Wt: 230.26 g/mol
InChI Key: MZBAWTYBJIIUQC-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is a hydroxycoumarin derivative. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in plants. This particular compound is characterized by its unique structure, which includes a hydroxy group at the 7th position and a 2-methylbut-3-en-2-yl group at the 3rd position on the chromen-2-one backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the use of 7-hydroxycoumarin as a starting material, which undergoes alkylation with 2-methylbut-3-en-2-yl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chromen-2-one backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin
  • 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one
  • 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one

Comparison: Compared to these similar compounds, 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 7th position enhances its ability to form hydrogen bonds, potentially increasing its biological activity .

Properties

CAS No.

56881-08-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-4-14(2,3)11-7-9-5-6-10(15)8-12(9)17-13(11)16/h4-8,15H,1H2,2-3H3

InChI Key

MZBAWTYBJIIUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

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